molecular formula C10H12N2O2 B180525 ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 147740-01-0

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Cat. No.: B180525
CAS No.: 147740-01-0
M. Wt: 192.21 g/mol
InChI Key: PCBKEVNPKSZQFU-UHFFFAOYSA-N
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Description

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction facilitates the formation of the fused ring system. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Dichloromethane or ethanol

    Catalyst: Trifluoracetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential for further chemical modifications.

Biological Activity

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS No. 147740-01-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 190.21 g/mol. The compound's structure is significant as it influences its interaction with biological targets, particularly fibroblast growth factor receptors (FGFRs) .

This compound primarily acts by inhibiting FGFRs. This inhibition affects several downstream signaling pathways, including:

  • RAS-MEK-ERK Pathway : Involved in cell proliferation and survival.
  • PLCγ Pathway : Plays a role in various cellular processes including growth and differentiation.
  • PI3K-Akt Pathway : Critical for regulating cell metabolism and survival.

The inhibition of FGFRs leads to decreased cell proliferation and increased apoptosis, indicating potential anti-cancer properties .

Antitumor Activity

Studies have highlighted the antitumor potential of this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The compound's ability to target FGFRs positions it as a candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its antitumor activity, this compound has been explored for its antimicrobial properties. Compounds derived from pyrrole and pyridine scaffolds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial activity.

Other Pharmacological Activities

Research indicates that derivatives of pyrrolo[3,4-b]pyridine may exhibit a range of other biological activities, including:

  • Analgesic Effects : Some studies report analgesic properties associated with related compounds.
  • Antidiabetic Activity : Investigations into the metabolic effects of these compounds suggest potential benefits in diabetes management.
  • Antiviral Effects : Certain derivatives have shown promise in inhibiting viral replication .

Case Studies

  • Cancer Cell Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability at micromolar concentrations. For example, a study reported an IC50 value of approximately 10 µM against breast cancer cells .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of several pyrrole derivatives against Escherichia coli and Staphylococcus aureus, revealing that some derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/EffectObserved OutcomeReference
AntitumorFGFR InhibitionDecreased proliferation
AntimicrobialBacterial strainsMIC values between 3.12 - 12.5 µg/mL
AnalgesicPain modelsSignificant pain relief
AntidiabeticMetabolic pathwaysImproved glucose tolerance

Properties

IUPAC Name

ethyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBKEVNPKSZQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596813
Record name Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147740-01-0
Record name Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.7 g (35 mmol) of 2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine are refluxed for 40 hours in 150 ml of xylene. The mixture is concentrated, and the residue is recrystallised from ligroin.
Name
2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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